molecular formula C11H13BrFNO B1439767 4-(2-Bromo-4-fluorobenzyl)morpholine CAS No. 1086600-40-9

4-(2-Bromo-4-fluorobenzyl)morpholine

Cat. No. B1439767
M. Wt: 274.13 g/mol
InChI Key: JRIHSKPSHQDJMT-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Combine 2-bromo-1-bromomethyl-4-fluoro-benzene (4 g, 14.9 mmol), morpholine (2.6 mL, 29.8 mmol), and diisopropylethylamine (5.2 mL, 29.8 mmol) in acetonitrile (10.0 mL). Heat the reaction mixture at 81° C. for 2 h and cool to RT. Remove the solvent under reduced pressure. Dilute with DCM and wash with water and then aqueous saturated sodium chloride. Dry the organics over sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the title compound (3.9 g, 95%). LCMS (ES) m/z 274 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9]Br.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C(N(C(C)C)CC)(C)C>C(#N)C>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)CBr
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
81 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to RT
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
Dilute with DCM
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organics over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CN2CCOCC2)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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